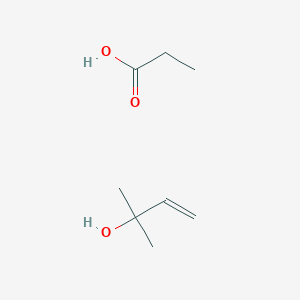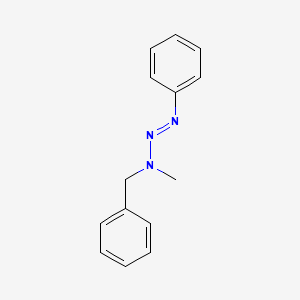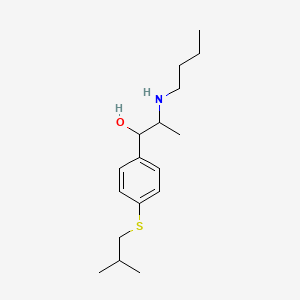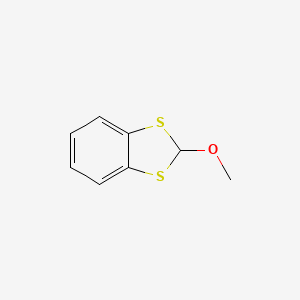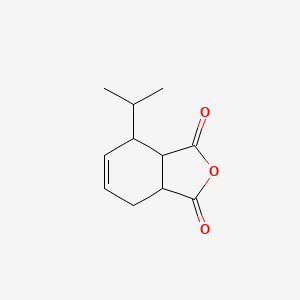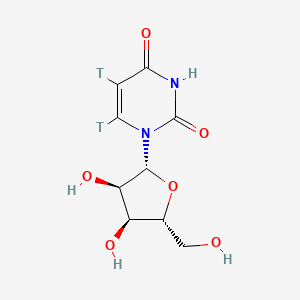
Uridine-5,6-t2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine-5,6-t2 is a pyrimidine nucleoside analog that plays a crucial role in various biological processes It is structurally similar to uridine, a naturally occurring nucleoside found in RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of uridine-5,6-t2 typically involves the modification of uridine through various chemical reactions. One common method is the phosphorylation of uridine to produce uridine monophosphate, followed by further chemical modifications to introduce the desired functional groups . The reaction conditions often involve the use of specific catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of bioreactors and advanced purification techniques to isolate the compound from reaction mixtures .
Analyse Des Réactions Chimiques
Types of Reactions
Uridine-5,6-t2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include potassium ferrocyanide, sodium borohydride, and various acids and bases. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce uridine derivatives with additional oxygen-containing functional groups, while reduction reactions may yield more reduced forms of the compound .
Applications De Recherche Scientifique
Uridine-5,6-t2 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: this compound is studied for its role in RNA synthesis and its potential effects on cellular processes.
Mécanisme D'action
The mechanism of action of uridine-5,6-t2 involves its incorporation into RNA, where it plays a role in the synthesis and regulation of genetic material. It interacts with various molecular targets, including enzymes involved in RNA synthesis and modification. The pathways involved in its mechanism of action include the pyrimidine metabolism pathway and the hexosamine biosynthetic pathway .
Comparaison Avec Des Composés Similaires
Uridine-5,6-t2 is similar to other pyrimidine nucleoside analogs, such as cytidine and thymidine. it is unique in its specific functional groups and its potential applications in scientific research. Similar compounds include:
Cytidine: Another pyrimidine nucleoside involved in RNA synthesis.
Thymidine: A nucleoside found in DNA rather than RNA.
Uridine Monophosphate: A phosphorylated form of uridine that plays a role in various cellular processes.
Propriétés
Numéro CAS |
56654-40-1 |
|---|---|
Formule moléculaire |
C9H12N2O6 |
Poids moléculaire |
248.22 g/mol |
Nom IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-ditritiopyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i1T,2T |
Clé InChI |
DRTQHJPVMGBUCF-ZVFJYLAJSA-N |
SMILES isomérique |
[3H]C1=C(N(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)[3H] |
SMILES canonique |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Stannane, [(4-methylphenyl)thio]triphenyl-](/img/structure/B14628590.png)
